molecular formula C15H23NO2 B13923351 Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine

Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine

Katalognummer: B13923351
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: WXPAFZOITHHWKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine is an organic compound with the molecular formula C15H23NO2. It is characterized by the presence of a cyclopropylmethyl group attached to a 3,4-dimethoxyphenyl-propylamine structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.

    Attachment to the Phenyl Group: The cyclopropylmethyl group is then attached to the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction.

    Formation of the Propylamine Chain: The final step involves the formation of the propylamine chain through a reductive amination reaction, where the amine group is introduced.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines.

Wissenschaftliche Forschungsanwendungen

Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

    Cyclopropylmethylamine: Similar structure but lacks the 3,4-dimethoxyphenyl group.

    3,4-Dimethoxyphenylpropylamine: Similar structure but lacks the cyclopropylmethyl group.

    Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-ethyl]amine: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness: Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine is unique due to the combination of the cyclopropylmethyl group and the 3,4-dimethoxyphenyl-propylamine structure. This unique combination imparts specific chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

N-(cyclopropylmethyl)-1-(3,4-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C15H23NO2/c1-11(16-10-12-4-5-12)8-13-6-7-14(17-2)15(9-13)18-3/h6-7,9,11-12,16H,4-5,8,10H2,1-3H3

InChI-Schlüssel

WXPAFZOITHHWKA-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.